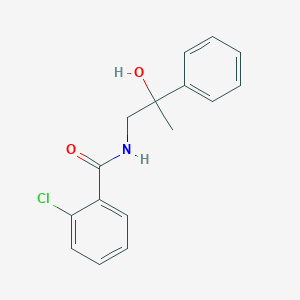
2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” can be inferred from its name. It likely contains a benzamide core, which consists of a benzene ring attached to an amide functional group. The “2-chloro” indicates a chlorine atom attached to the second carbon of the benzene ring. The “N-(2-hydroxy-2-phenylpropyl)” suggests a 2-hydroxy-2-phenylpropyl group attached to the nitrogen atom of the amide functional group .科学的研究の応用
Benzamide Derivatives in Scientific Research
Pharmacological Properties and Clinical Use of Metoclopramide Metoclopramide, a benzamide derivative, is utilized for its gastroprokinetic and antiemetic effects. It assists in gastro-intestinal diagnostics, treating vomiting, and managing gastro-intestinal disorders. Its mechanism involves enhancing gastro-intestinal tract motility and blocking dopamine receptors, which contributes to its antiemetic properties. Despite its benefits, it's essential to note potential side effects, particularly extrapyramidal reactions in some cases (Pinder et al., 2012).
Amyloid Imaging in Alzheimer's Disease Benzamide analogs, such as radioligands used in PET imaging for Alzheimer's disease, demonstrate the versatility of benzamide structures in medical diagnostics. These compounds bind to amyloid plaques in the brain, facilitating early detection and monitoring of disease progression (Nordberg, 2007).
Dopamine D2-Like Receptor Antagonists Eticlopride, another benzamide analog, showcases the utility of these compounds in studying dopamine receptor function and behavior. It's used as a research tool to understand the role of D2-like receptors in various behavioral and physiological processes (Martelle & Nader, 2008).
将来の方向性
The future directions for research on “2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” could involve further exploration of its synthesis, characterization, and potential biological activity. Given the wide range of biological activities exhibited by benzamide derivatives , this compound could be of interest in the development of new therapeutic agents.
作用機序
Target of Action
The primary targets of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is known to have various biological activities.
Mode of Action
Benzamide derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
Benzamide derivatives can influence a variety of biochemical pathways, depending on their specific structure and targets
Pharmacokinetics
The pharmacokinetics of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The impact of these properties on the compound’s bioavailability is also unknown. Benzamide derivatives can have diverse pharmacokinetic properties, depending on their specific structure .
Result of Action
Benzamide derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of benzamide derivatives .
特性
IUPAC Name |
2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUADNTZFGLMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)
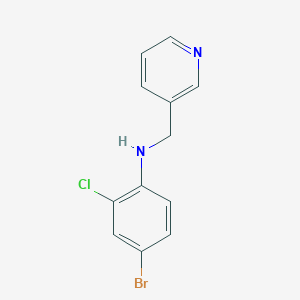
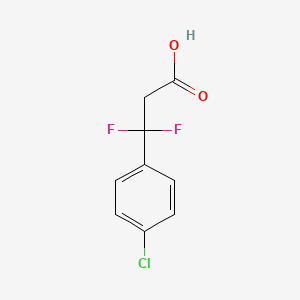
![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)
![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)
![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2817141.png)
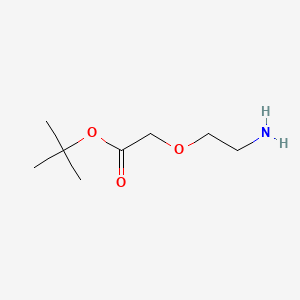
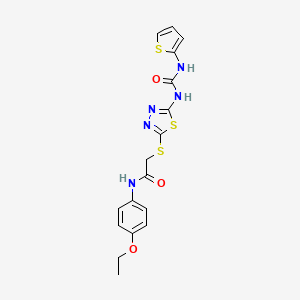
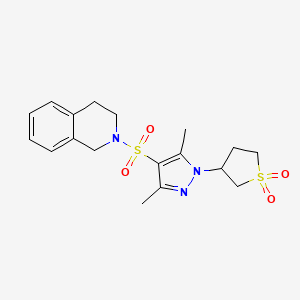
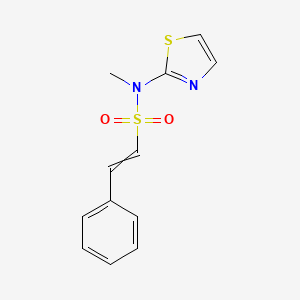
![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)
![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)